molecular formula C8H18O4 B14246472 2,2-Dimethylpropane-1,3-diol;propanoic acid CAS No. 211179-82-7

2,2-Dimethylpropane-1,3-diol;propanoic acid

Cat. No.: B14246472
CAS No.: 211179-82-7
M. Wt: 178.23 g/mol
InChI Key: HDBGUUPYIOQMGM-UHFFFAOYSA-N
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Preparation Methods

2,2-Dimethylpropane-1,3-diol can be synthesized through several methods. One common industrial method involves the aldol reaction of formaldehyde and isobutyraldehyde, which produces hydroxypivaldehyde as an intermediate. This intermediate can then be converted to 2,2-dimethylpropane-1,3-diol either by a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Another method involves the reduction of dimethylmalonic acid or its esters with hydrogen or lithium aluminum hydride .

Chemical Reactions Analysis

2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2-dimethylpropane-1,3-diol involves its ability to form stable esters and cyclic derivatives. The presence of two methyl groups at the alpha carbon atom contributes to its high chemical and thermal stability. This stability allows it to act as a protecting group for carbonyl compounds and participate in various esterification reactions .

Comparison with Similar Compounds

2,2-Dimethylpropane-1,3-diol is unique due to its high stability and tendency to form cyclic derivatives. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific properties, making 2,2-dimethylpropane-1,3-diol particularly valuable for its stability and versatility in forming cyclic derivatives.

Properties

CAS No.

211179-82-7

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;propanoic acid

InChI

InChI=1S/C5H12O2.C3H6O2/c1-5(2,3-6)4-7;1-2-3(4)5/h6-7H,3-4H2,1-2H3;2H2,1H3,(H,4,5)

InChI Key

HDBGUUPYIOQMGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(C)(CO)CO

Origin of Product

United States

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